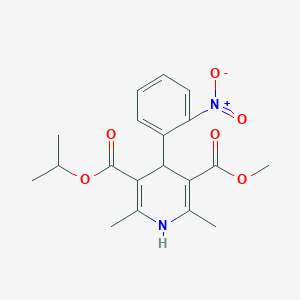![molecular formula C19H16N2O3S B280705 1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280705.png)
1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as MI-2, is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. This compound has been extensively studied for its potential use in cancer therapy due to its ability to reactivate the p53 tumor suppressor pathway.
Mécanisme D'action
1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide works by binding to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This prevents the interaction between MDM2 and p53, leading to an increase in p53 levels and activation of the p53 pathway.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its specificity for the MDM2-p53 interaction, which reduces the potential for off-target effects. One limitation is its relatively low potency compared to other MDM2 inhibitors.
Orientations Futures
Future research on 1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide could focus on improving its potency and pharmacokinetic properties to increase its efficacy in cancer therapy. Additionally, research could explore the potential use of this compound in combination with other cancer therapies to enhance its effectiveness. Finally, the use of this compound in other disease states beyond cancer could be explored.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves a multi-step process starting with the reaction of 2-nitrobenzaldehyde with 2-methylphenylacetic acid to form 2-(2-methylphenyl)benzofuran-5-carboxylic acid. This intermediate is then converted to the corresponding acid chloride and treated with 1-methyl-1H-indole-2,3-dione to form the indole-6-sulfonamide derivative. The final step involves reduction of the nitro group to the amino group using palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential use in cancer therapy. The compound has been shown to reactivate the p53 tumor suppressor pathway by inhibiting the interaction between MDM2 and p53. This reactivation of the p53 pathway can lead to apoptosis and cell cycle arrest in cancer cells.
Propriétés
Formule moléculaire |
C19H16N2O3S |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
1-methyl-N-(2-methylphenyl)-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H16N2O3S/c1-12-6-3-4-9-15(12)20-25(23,24)17-11-10-16-18-13(17)7-5-8-14(18)19(22)21(16)2/h3-11,20H,1-2H3 |
Clé InChI |
PAULNUROMBWNTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
SMILES canonique |
CC1=CC=CC=C1NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)



![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)
![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)



![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
